2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
Description
2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is a quinoxaline-derived compound featuring a methylphenyl group and a trifluoromethyl substituent on the quinoxaline ring, coupled with an acetonitrile moiety. Its molecular formula is C₁₉H₁₃F₃N₄, with a molar mass of 378.33 g/mol.
Properties
IUPAC Name |
2-(3-methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3/c1-11-5-4-6-12(9-11)13(10-22)16-17(18(19,20)21)24-15-8-3-2-7-14(15)23-16/h2-9,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSMMFJXDNUTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172174 | |
| Record name | α-(3-Methylphenyl)-3-(trifluoromethyl)-2-quinoxalineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338773-74-3 | |
| Record name | α-(3-Methylphenyl)-3-(trifluoromethyl)-2-quinoxalineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338773-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(3-Methylphenyl)-3-(trifluoromethyl)-2-quinoxalineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and the mechanisms underlying these activities.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 327.31 g/mol . The presence of trifluoromethyl and methyl groups in its structure is believed to enhance its biological activity.
Research has indicated that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptotic pathways and modulation of gene expression related to tumor growth.
Case Studies and Research Findings
- In Vitro Studies :
- A study reported that quinoxaline derivatives demonstrated low micromolar IC50 values against various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The most active compounds exhibited IC50 values as low as 1.9 µg/mL for HCT116, outperforming doxorubicin .
- Another study highlighted that compounds similar to this compound showed IC50 values better than doxorubicin across multiple cell lines, suggesting strong potential for further development as anticancer agents .
Summary Table of Anticancer Activity
The antibacterial properties of quinoxaline derivatives are attributed to their ability to interfere with bacterial protein synthesis and disrupt cellular function. The trifluoromethyl group enhances lipophilicity, improving membrane penetration.
Case Studies and Research Findings
- In Vitro Antibacterial Testing :
- Compounds similar to this compound have shown promising results against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- One study noted that certain derivatives exhibited MIC values as low as 4.88 µg/mL against E. coli and C. albicans, indicating strong antibacterial potential .
Summary Table of Antibacterial Activity
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of quinoxaline derivatives. Modifications in the phenyl ring also play a crucial role in determining potency against cancerous cells and bacteria.
Comparison with Similar Compounds
2-(3-Methylquinoxalin-2-yl)acetonitrile
2-(3-Chloroquinoxalin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetonitrile
Phenyl-Substituted Acetonitriles
Fluoro(3-methylphenyl)acetonitrile
(3-Fluoro-5-methoxyphenyl)acetonitrile
Complex Heterocyclic Acetonitriles
2-(1-(1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-ylidene)acetonitrile
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, quinoxaline derivatives are often prepared by reacting 2-chloro-3-(trifluoromethyl)quinoxaline with acetonitrile derivatives under reflux in polar aprotic solvents (e.g., DMF or DME). Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of quinoxaline to nitrile precursor). Yields typically range from 65–80%, with purification via column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and nitrile groups (δ ~115 ppm in 13C NMR). The trifluoromethyl group (CF3) appears as a singlet near δ -60 ppm in 19F NMR.
- X-ray crystallography : Resolves spatial arrangements of the quinoxaline core and methylphenyl substituents, confirming dihedral angles and hydrogen-bonding interactions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C19H13F3N4 requires m/z 371.1082) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for nitriles).
- HPLC monitoring : Tracks degradation products in solutions (e.g., acetonitrile/water) under UV light or elevated temperatures (40–60°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for quinoxaline-derived nitriles?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data may arise from assay conditions (e.g., cell line specificity, incubation time). Mitigation includes:
- Dose-response normalization : Use IC50 values standardized to positive controls (e.g., doxorubicin for cytotoxicity).
- Kinetic studies : Compare time-dependent effects (e.g., 24 vs. 48-hour exposures) in HEK-293 or MCF-7 cell lines .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulate binding to kinases (e.g., EGFR) or DNA G-quadruplexes, focusing on the trifluoromethyl group’s hydrophobic interactions.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed IC50 values .
Q. What environmental fate studies are relevant for this compound?
- Methodological Answer : Assess biodegradation and ecotoxicity via:
- OECD 301F test : Measure aerobic degradation in activated sludge over 28 days.
- Algal growth inhibition assays : Determine EC50 values using Chlorella vulgaris .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
